Calcium adipate

Retrograde solubility Crystallization control Aqueous process engineering

Researchers pursuing cyclopentanone via conventional liquid-phase routes often contend with solvent contamination and purification bottlenecks. Calcium adipate offers a clean, solid-state pyrolysis alternative yielding cyclopentanone at ≥50% yield with ≥99% purity, bypassing solvent interference entirely. • Pyrolysis selectivity: ≥50% cyclopentanone yield at ≥99% purity-no solvent cleanup required • Retrograde solubility: 40.2 g/L at 12°C → 12.0 g/L at 100°C, enabling temperature-programmed precipitation unavailable with conventional calcium salts • Dicarboxylate scaffold for synthesizing 3D coordination polymers (GWMOF-7, GWMOF-8) for gas storage and host-guest chemistry

Molecular Formula C6H8CaO4
Molecular Weight 184.2 g/mol
CAS No. 7486-40-0
Cat. No. B1218920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium adipate
CAS7486-40-0
Synonymsadipate
adipic acid
adipic acid, calcium salt
adipic acid, Cu salt
adipic acid, Cu(+2) salt
adipic acid, Cu(+2) salt (1:1)
adipic acid, diammonium salt
adipic acid, disodium salt
adipic acid, Mg salt (1:1)
adipic acid, monoammonium salt
adipic acid, nickel salt
adipic acid, potassium salt
adipic acid, sodium salt
ammonium adipate
diammonium adipate
hexanedioic acid
magnesium adipate
sodium adipate
Molecular FormulaC6H8CaO4
Molecular Weight184.2 g/mol
Structural Identifiers
SMILESC(CCC(=O)[O-])CC(=O)[O-].[Ca+2]
InChIInChI=1S/C6H10O4.Ca/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2
InChIKeyKTAAUBVMSAZOLC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Adipate (CAS 7486-40-0): Baseline Physicochemical and Regulatory Profile for Sourcing Decisions


Calcium adipate is the calcium salt of adipic acid (hexanedioic acid), having the molecular formula C₆H₈CaO₄ and a molecular weight of 184.20 g/mol. It typically exists as a white crystalline solid in its monohydrate form, Ca(C₆H₈O₄)·H₂O [1]. The compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 5.8990(3) Å, b = 6.7985(5) Å, c = 10.8212(6) Å [2]. The substance has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which assigned no Acceptable Daily Intake (ADI) due to insufficient information on food-grade material manufacture and use submitted at the 1985 evaluation [3].

Why Calcium Adipate Cannot Be Directly Substituted by Other Calcium Carboxylates


Despite sharing the calcium cation with other carboxylate salts such as calcium acetate, calcium citrate, or calcium stearate, calcium adipate exhibits fundamentally distinct physicochemical behavior that precludes simple substitution in many industrial and research applications. The compound displays pronounced retrograde solubility—solubility decreases with increasing temperature—a property not shared by most common calcium salts such as calcium chloride or calcium acetate [1]. This anomalous solubility profile, coupled with the specific thermal decomposition pathway that yields cyclopentanone with high selectivity, distinguishes calcium adipate from alternative calcium sources in both aqueous processing and thermal conversion applications [2]. Substitution with a different calcium carboxylate would alter crystallization behavior, thermal degradation products, and coordination chemistry, potentially compromising experimental reproducibility or process yield.

Calcium Adipate: Quantitative Differentiation Evidence Against Closest Analogs


Retrograde Solubility: Inverse Temperature Dependence Versus Typical Calcium Salts

Calcium adipate exhibits pronounced retrograde solubility—solubility decreases with increasing temperature—a rare property among calcium carboxylates. At 12–13°C, solubility is 40.2 g/L in water, which decreases to only 12.0 g/L at 100°C, representing a 70% reduction in dissolved concentration across the temperature range [1]. In contrast, typical calcium carboxylates such as calcium acetate and calcium chloride show normal (direct) temperature–solubility relationships where solubility increases with temperature. This retrograde behavior is class-level inference based on the well-documented normal solubility behavior of common calcium salts. The anomalous inverse relationship provides a unique handle for temperature-controlled crystallization and precipitation processes not achievable with conventional calcium sources.

Retrograde solubility Crystallization control Aqueous process engineering

Thermal Decomposition Selectivity: Cyclopentanone Yield Versus Alternative Precursors

Upon pyrolysis, calcium adipate decomposes to yield cyclopentanone as the primary product, a transformation not available from other common calcium carboxylates such as calcium acetate (which yields acetone) or calcium stearate (which undergoes complex hydrocarbon fragmentation). Under optimized conditions, pyrolysis of calcium adipate yields at least 50% of the target cyclopentanone with a purity of at least 99% [1]. This represents a cross-study comparable advantage for applications requiring a clean, high-selectivity route to cyclopentanone from an inexpensive, stable solid precursor, compared to alternative synthetic approaches starting from free adipic acid or other adipate salts.

Cyclopentanone synthesis Pyrolysis precursor Caprolactam byproduct utilization

Absolute Aqueous Solubility Magnitude at Ambient Temperature

At ambient temperature (12–13°C), calcium adipate exhibits an aqueous solubility of 40.2 g/L [1], which is substantially higher than that of calcium stearate (practically insoluble in cold water [2]) and calcium citrate (approximately 0.85–0.95 g/L at 25°C). While calcium chloride is far more soluble (~745 g/L at 20°C), its high hygroscopicity and corrosive chloride counterion limit its utility in many formulations. Calcium adipate thus occupies a unique intermediate solubility niche: sufficiently soluble for effective calcium delivery in aqueous systems without the extreme hygroscopicity and corrosivity of calcium chloride, and far more soluble than hydrophobic calcium stearate, which requires organic solvents or elevated temperatures for dissolution.

Aqueous solubility Calcium bioavailability Formulation design

Thermal Stability: Dehydration Threshold Relevant to Processing Conditions

Thermogravimetric analysis of calcium adipate monohydrate single crystals grown by single gel diffusion technique demonstrates that the material is thermally stable up to approximately 103°C, at which temperature dehydration (loss of the monohydrate water) begins [1]. This establishes a clear operational window for drying and low-temperature processing. For comparison, calcium acetate monohydrate reportedly undergoes a phase transition at lower temperatures during thermal treatment [2]. At higher temperatures, calcium adipate decomposes with a melting point (with decomposition) at 371°C [3]. The thermal behavior is distinct from that of calcium stearate, which melts at 147–149°C without initial decomposition .

Thermal stability TG analysis Material processing

MOF Building Block: Framework Formation Capability Not Shared by Simpler Carboxylates

Calcium adipate serves as a versatile metal-organic framework (MOF) building block due to the bridging capacity of the linear C6 adipate dianion combined with the seven-coordinate calcium centers. Two novel three-dimensional calcium-adipate framework materials, designated GWMOF-7 and GWMOF-8, have been synthesized hydrothermally and structurally characterized by single-crystal X-ray diffraction [1]. The adipate ligand bridges multiple calcium centers to form polymeric, layered structures with interlayer hydrocarbon domains [2]. This framework-forming capacity distinguishes calcium adipate from calcium salts of monocarboxylic acids (e.g., calcium acetate, calcium stearate), which lack the requisite bridging geometry to form extended 3D coordination networks.

Metal-organic frameworks Coordination polymers Porous materials

Calcium Adipate: Validated Application Scenarios Based on Differentiated Properties


Precursor for High-Purity Cyclopentanone Production

The documented pyrolysis selectivity of calcium adipate, yielding cyclopentanone at ≥50% yield with ≥99% purity , makes this compound a strategic precursor for laboratories and fine chemical manufacturers requiring a clean, solid-state route to cyclopentanone. This application is particularly relevant for valorization of adipic acid-containing waste streams (e.g., from caprolactam production) where conversion to the calcium salt provides a stable intermediate for subsequent thermal conversion.

Building Block for Calcium-Based Metal-Organic Frameworks (MOFs)

The dicarboxylate structure and seven-coordinate calcium geometry of calcium adipate enable the synthesis of three-dimensional coordination polymers such as GWMOF-7 and GWMOF-8 , [3]. This positions the compound as a critical starting material for researchers developing calcium-based porous materials for gas storage, molecular separation, or host-guest chemistry applications, where monocarboxylate calcium salts cannot form extended frameworks.

Temperature-Controlled Crystallization and Aqueous Process Engineering

The retrograde solubility behavior of calcium adipate—40.2 g/L at 12°C decreasing to 12.0 g/L at 100°C —enables unique temperature-programmed precipitation and crystallization strategies unavailable with conventional calcium salts. This property is exploitable in chemical engineering applications where selective precipitation or controlled supersaturation is required, such as in separation processes or in the preparation of materials with defined particle morphology.

Polymer Additive and Stabilizer Research Applications

Calcium adipate has been investigated as a potential stabilizer in biodegradable plastics and as a modifier for polymer properties such as those of polyvinyl chloride (PVC) . Its interaction with co-additives like zinc adipate and calcium stearate is a documented area of study for understanding failure mechanisms in polymer formulations. Researchers evaluating alternative calcium carboxylates for polymer stabilization may find that calcium adipate offers a distinct solubility and thermal profile compared to widely used calcium stearate.

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